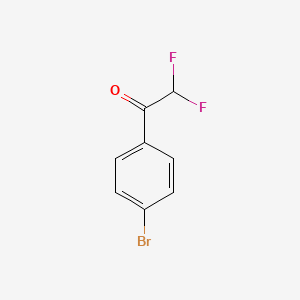

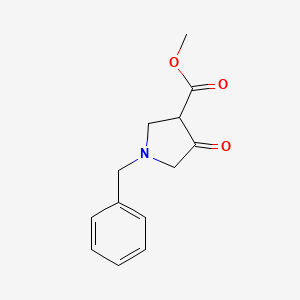

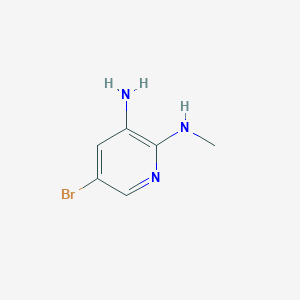

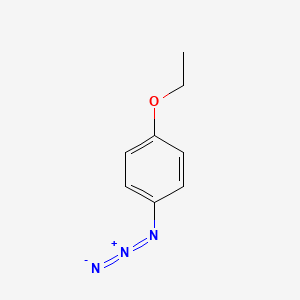

![molecular formula C7H6ClN3O B1283513 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one CAS No. 60713-77-1](/img/structure/B1283513.png)

5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one is a derivative of the benzo[d]imidazol-2(3H)-one family, which is a class of compounds known for their diverse range of biological activities and applications in pharmaceutical chemistry. Although the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of related benzo[d]imidazol-2(3H)-one derivatives and their synthesis, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of benzo[d]imidazol-2(3H)-one derivatives can be achieved through various methods. For instance, a one-pot synthesis method using thiamine hydrochloride as a catalyst in a water medium has been developed for the synthesis of benzo[4,5]imidazo[1,2-a]pyrimidine and [1,2,4]triazolo[1,5-a]pyrimidine derivatives starting from 2-aminobenzimidazole . This method highlights the use of water as a solvent and an inexpensive catalyst, which could potentially be applied to the synthesis of 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one with appropriate modifications.

Molecular Structure Analysis

The molecular structure of related compounds can be determined using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, MS, and elemental analysis . These techniques are essential for confirming the structure of synthesized compounds, including any benzo[d]imidazol-2(3H)-one derivatives. Theoretical calculations, such as those used to predict the detonation properties of energetic materials, can also provide insights into the molecular structure and its potential applications .

Chemical Reactions Analysis

The reactivity of benzo[d]imidazol-2(3H)-one derivatives can be quite diverse. For example, the synthesis of 5-amino-1,3,6-trinitro-1H-benzo[d]imidazol-2(3H)-one as an energetic material involves a nitration reaction, which is a common chemical modification for these types of compounds . The nitration process can significantly alter the physical and chemical properties of the compound, making it suitable for applications such as energetic materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]imidazol-2(3H)-one derivatives are influenced by their molecular structure and the substituents present on the imidazole ring. For instance, the introduction of nitro groups can enhance the explosive properties of the compound, as seen in the synthesis of energetic materials . The crystal structure analysis of related compounds, such as 3-amino-1-(5-chloro-2-hydroxyphenyl)imidazolidine-2,4-dione, can reveal nonplanar conformations stabilized by various intermolecular interactions . These structural details can have a significant impact on the compound's solubility, stability, and reactivity.

Aplicaciones Científicas De Investigación

Antitumor Evaluation and Molecular Modeling

5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one derivatives have been synthesized for antitumor evaluation. Compounds showed significant cytotoxic activity against various cancer cell lines, such as colon, breast, and cervical cancer. Quantitative Structure–Activity Relationship (QSAR) studies were conducted to predict their cytotoxic activity, providing a deeper understanding of their potential as cancer therapeutics. Molecular docking studies helped to evaluate the binding modes of active compounds within protein targets (Tomorowicz et al., 2020).

Energetic Material Synthesis

Research into 5-amino-1,3,6-trinitro-1H-benzo[d]imidazol-2(3H)-one, a derivative of 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one, revealed its potential as an energetic material. Synthesis routes and structural characterizations were explored, showing that its detonation properties were satisfactory compared to traditional explosives like TNT (Ma et al., 2014).

Efficient Synthesis Techniques

Efficient synthetic methods for derivatives of 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one have been developed. These methods include reactions with alkyl and aryl isocyanates, leading to the formation of bi-1H-imidazol-2-ones, which are valuable in various chemical syntheses (Dias et al., 2002).

Synthesis for Pharmacological Screening

Novel 1H-imidazoles have been synthesized via reactions with α-aminoketones. These compounds are useful for pharmacological screening, highlighting the chemical versatility and potential medical application of 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one and its derivatives (Medaer & Hoornaert, 1999).

Antimicrobial Activity

The derivatives of 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one have been explored for their antimicrobial properties. Compounds synthesized from this chemical were tested and showed moderate antimicrobial and anti-inflammatory activity, indicating its potential in developing new antimicrobial agents (Binoy et al., 2021).

Propiedades

IUPAC Name |

5-amino-6-chloro-1,3-dihydrobenzimidazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3O/c8-3-1-5-6(2-4(3)9)11-7(12)10-5/h1-2H,9H2,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJDOWRYORIVSKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=C1NC(=O)N2)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

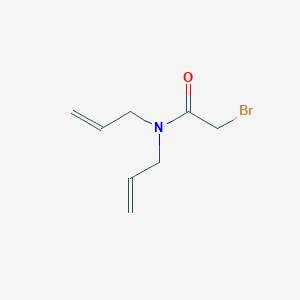

![4'-(Benzyloxy)[1,1'-biphenyl]-4-ol](/img/structure/B1283465.png)